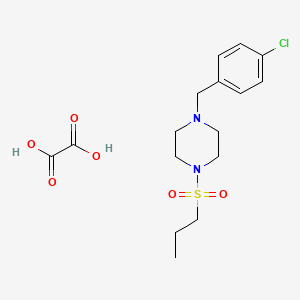
N-allyl-N'-(4-fluorophenyl)thiourea
Overview
Description
N-allyl-N'-(4-fluorophenyl)thiourea (AFPTU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AFPTU is a thiourea derivative that contains a fluorophenyl group and an allyl group. It is a white crystalline solid that is soluble in organic solvents like methanol and ethanol. The chemical structure of AFPTU is shown below:
Mechanism of Action
The exact mechanism of action of N-allyl-N'-(4-fluorophenyl)thiourea is not fully understood, but it is believed to act via multiple pathways. This compound has been found to inhibit the activity of various enzymes like tyrosinase, acetylcholinesterase, and topoisomerase. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects on the body. It inhibits the activity of tyrosinase, which is involved in the synthesis of melanin. This property of this compound has potential applications in the cosmetic industry for skin whitening. This compound also inhibits the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. This property of this compound has potential applications in the treatment of Alzheimer's disease. This compound has also been found to reduce oxidative stress and inflammation in the body.
Advantages and Limitations for Lab Experiments
N-allyl-N'-(4-fluorophenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to dissolve in various experimental setups. However, this compound has some limitations as well. It is toxic to some cell lines at high concentrations, which can affect the interpretation of experimental results. This compound also has limited solubility in water, which can limit its applications in aqueous environments.
Future Directions
N-allyl-N'-(4-fluorophenyl)thiourea has several potential future directions for research. Some of the areas where this compound can be further investigated are:
1. Drug delivery: this compound can be used as a drug delivery agent due to its ability to dissolve in organic solvents. It can be conjugated with other drugs and delivered to specific target cells.
2. Nanoparticle synthesis: this compound can be used as a capping agent for the synthesis of nanoparticles. It can stabilize the nanoparticles and prevent their agglomeration.
3. Environmental applications: this compound can be investigated for its potential applications in environmental remediation. It can be used to remove heavy metals from contaminated water and soil.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields of scientific research. It has shown promising anticancer, neuroprotective, and anti-inflammatory activity. This compound can be easily synthesized and purified, and it has several advantages for lab experiments. However, this compound also has some limitations, and its exact mechanism of action is not fully understood. This compound has several potential future directions for research, and it can be further investigated for its potential applications in drug delivery, nanoparticle synthesis, and environmental remediation.
Scientific Research Applications
N-allyl-N'-(4-fluorophenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of scientific research. Some of the major research areas where this compound has been investigated are:
1. Cancer research: this compound has shown promising anticancer activity against various cancer cell lines. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to sensitize cancer cells to chemotherapy drugs.
2. Neuroprotection: this compound has been investigated for its neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. It inhibits the formation of amyloid-beta plaques and reduces oxidative stress in the brain.
3. Anti-inflammatory activity: this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCNCZXSDPVOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387679 | |
| Record name | ST50036616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62644-18-2 | |
| Record name | ST50036616 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dimethoxyphenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3945677.png)





![5-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3945723.png)

![N-[2-(benzoylamino)benzoyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phenylalaninamide](/img/structure/B3945744.png)
![2,4-dichloro-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B3945752.png)
![4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945770.png)

![N-allyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3945780.png)
